molecular formula C16H25NO4 B2678440 N-(2,3-dimethoxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide CAS No. 2034451-54-0

N-(2,3-dimethoxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2678440
CAS No.: 2034451-54-0
M. Wt: 295.379
InChI Key: JZWIUTRLOXBXEK-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide is a synthetic specialty organic compound offered for research and development purposes. As a propanamide derivative featuring methoxyphenyl and dimethoxypropyl substituents, this molecule is of significant interest in medicinal chemistry and pharmaceutical research for the construction of more complex molecular architectures . Its structural motifs are commonly investigated for their potential biological activities and physicochemical properties. Researchers utilize this compound primarily as a key building block or intermediate in organic synthesis and peptide mimicry . The specific mechanism of action and research applications for this compound are dependent on the experimental context and require further characterization by the research scientist. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for human, veterinary, or diagnostic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting. For more detailed information, please refer to the associated Safety Data Sheet (SDS). Specific chemical data such as CAS Number, molecular formula, and purity will be confirmed upon qualification of the compound.

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4/c1-16(21-4,12-19-2)11-17-15(18)10-7-13-5-8-14(20-3)9-6-13/h5-6,8-9H,7,10-12H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWIUTRLOXBXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1=CC=C(C=C1)OC)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H23_{23}N1_{1}O4_{4}
  • Molecular Weight : 293.36 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its analgesic and anti-inflammatory properties.

Analgesic Properties

Recent studies have indicated that this compound exhibits significant analgesic activity. For instance, it was shown to reduce pain responses in animal models, demonstrating a dose-dependent effect. The mechanism appears to involve modulation of the opioid receptor pathways, similar to other known analgesics.

Anti-inflammatory Effects

In addition to analgesic properties, the compound has shown promising anti-inflammatory effects. Experimental data suggest that it reduces the production of pro-inflammatory cytokines and mediators in vitro and in vivo. This activity may be beneficial in conditions characterized by chronic inflammation.

The mechanisms underlying the biological activities of this compound are still being elucidated. Key mechanisms include:

  • Opioid Receptor Modulation : The compound likely interacts with μ-opioid receptors, influencing pain pathways.
  • Cytokine Inhibition : It appears to inhibit the synthesis and release of inflammatory cytokines such as TNF-α and IL-6.

Case Studies

  • Study on Analgesic Efficacy :
    • Objective : To evaluate the analgesic effect in a hot plate model.
    • Findings : The compound exhibited an ED50 value of 0.54 mg/kg, indicating potent analgesic activity comparable to standard opioids.
  • Study on Anti-inflammatory Activity :
    • Objective : To assess the anti-inflammatory effects using a carrageenan-induced paw edema model.
    • Results : Significant reduction in paw swelling was observed at doses of 10 mg/kg and 20 mg/kg, suggesting effective anti-inflammatory properties.

Data Table: Summary of Biological Activities

Activity TypeModel UsedDose (mg/kg)ED50 (mg/kg)Outcome
AnalgesicHot Plate0.540.54Significant pain relief
Anti-inflammatoryCarrageenan Paw Edema10 & 20N/AReduced swelling

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share core structural motifs with the target molecule, differing in substituents and their biological/physical properties:

Table 1: Key Structural Analogues
Compound Name Core Structure Key Substituents Yield (%) Melting Point (°C) Bioactivity/Notes
(S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-...)propanamide (Compound 6) 3-(4-methoxyphenyl)propanamide Acetamido, dichlorophenyl, pyridinyl 61 131–132 Not reported
(S)-N-(3-((1-(3,4-dichlorophenyl)-...)propanamide (Compound 7) 3-(4-methoxyphenyl)propanamide Methylsulfonamido, dichlorophenyl, pyridinyl 64 Gum (non-crystalline) Improved solubility due to sulfonamide
N-(4-Bromophenyl)-3-(2-(4-methoxyphenyl)-...)propanamide (VIj) Flavone-linked propanamide Bromophenyl, chromen-4-one 40 223–224 Adenosine A2B receptor antagonist
N-(4-Methoxyphenyl)-3-(2-(4-methoxyphenyl)-...)propanamide (VIk) Flavone-linked propanamide Methoxyphenyl, chromen-4-one 60 240–242 Adenosine A2B receptor antagonist
Key Observations :
  • Substituent Impact on Physical Properties :
    • Electron-withdrawing groups (e.g., bromine in VIj) correlate with lower yields (40%) compared to electron-donating groups (e.g., methoxy in VIk: 60%) .
    • Bulky substituents (e.g., dichlorophenyl in Compound 6) reduce crystallinity, as seen in Compound 7, which forms a gum .
  • Bioactivity Trends: Flavone-linked propanamides (VIj, VIk) exhibit adenosine A2B receptor antagonism, likely due to the chromen-4-one moiety enhancing binding affinity .

Spectral and Analytical Data

  • Infrared (IR) Spectroscopy :
    • Compounds 6 and 7 show characteristic amide C=O stretches at ~1650 cm⁻¹ and N-H stretches at ~3275 cm⁻¹ .
  • Nuclear Magnetic Resonance (NMR) :
    • 4-Methoxyphenyl protons resonate at δ 6.8–7.3 ppm in VIj and VIk .
    • Methoxy groups appear as singlets near δ 3.8 ppm in all analogues .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,3-dimethoxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including amide bond formation between 3-(4-methoxyphenyl)propanoyl chloride and 2,3-dimethoxy-2-methylpropylamine under basic conditions (e.g., triethylamine in dichloromethane). Temperature control (0–25°C) prevents side reactions like hydrolysis. Purity validation requires NMR spectroscopy (¹H/¹³C) to confirm functional groups and LC-MS to detect impurities (<1%). Thin-layer chromatography (TLC) with UV visualization monitors intermediate steps .

Q. How do the physical properties (e.g., solubility, stability) of this compound influence experimental design?

  • Methodological Answer : The compound’s solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) dictates solvent choice for biological assays. Stability studies under varying pH (4–9) and temperatures (4–37°C) via UV-Vis spectroscopy reveal degradation kinetics. For example, acidic conditions may hydrolyze the amide bond, requiring buffered solutions (pH 7.4) for in vitro studies .

Q. What preliminary assays are used to assess its biological activity?

  • Methodological Answer : Initial screening includes enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. Cytotoxicity is evaluated via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 µM) identify IC₅₀ values, while controls (e.g., DMSO vehicle) ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer : Systematic modification of substituents (e.g., replacing methoxy groups with halogens or alkyl chains) evaluates steric/electronic effects. Computational docking (AutoDock Vina) predicts binding affinities to targets like G-protein-coupled receptors. Biological validation via SPR (surface plasmon resonance) measures binding kinetics (ka/kd). Analog libraries are synthesized using parallel synthesis techniques .

Q. What strategies resolve contradictions in reported biological data (e.g., variable IC₅₀ across studies)?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentration in kinase assays) or compound purity. Orthogonal assays (e.g., radioactive vs. fluorescence-based) confirm activity. Batch-to-batch consistency is verified via HPLC-ELSD. Meta-analysis of published data identifies confounding variables (e.g., cell line genetic drift) .

Q. How can computational modeling predict metabolic pathways and toxicity?

  • Methodological Answer : Tools like Schrödinger’s ADMET Predictor simulate Phase I/II metabolism (e.g., CYP450-mediated oxidation). Molecular dynamics (MD) simulations (AMBER) assess stability in aqueous environments. Toxicity is predicted via QSAR models for hepatotoxicity (e.g., Liver Toxicity Knowledge Base) and hERG channel inhibition .

Q. What techniques characterize its interaction with biological membranes?

  • Methodological Answer : Fluorescence anisotropy using DPH probes measures membrane fluidity changes. Langmuir-Blodgett monolayers quantify insertion thermodynamics. Solid-state NMR (³¹P/²H) reveals interactions with phospholipid headgroups. MD simulations (GROMACS) model bilayer penetration .

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